molecular formula C10H10ClNO B2686920 1-(4-chlorophenyl)cyclopropane-1-carboxamide CAS No. 133284-47-6

1-(4-chlorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2686920
CAS No.: 133284-47-6
M. Wt: 195.65
InChI Key: VBXQDCQEXJOOHO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.64 g/mol It is characterized by a cyclopropane ring attached to a 4-chlorophenyl group and a carboxamide functional group

Scientific Research Applications

1-(4-Chlorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Preparation Methods

The synthesis of 1-(4-chlorophenyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor, such as 4-chlorophenylacetic acid, followed by the introduction of the carboxamide group. One common synthetic route includes the following steps:

    Cyclopropanation: The reaction of 4-chlorophenylacetic acid with a cyclopropanating agent, such as diazomethane, under acidic conditions to form 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid.

    Amidation: The conversion of 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid to the corresponding carboxamide using reagents like thionyl chloride (SOCl2) followed by reaction with ammonia (NH3) or an amine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-) ions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)cyclopropane-1-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The cyclopropane ring and carboxamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: This compound lacks the carboxamide group and has different reactivity and applications.

    1-(4-Bromophenyl)cyclopropane-1-carboxamide: The bromine atom in place of chlorine can lead to variations in chemical reactivity and biological activity.

    1-(4-Methylphenyl)cyclopropane-1-carboxamide:

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXQDCQEXJOOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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